molecular formula C18H19N3O3 B8092187 tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B8092187
M. Wt: 325.4 g/mol
InChI Key: UDDFSXZUTGDTPM-UHFFFAOYSA-N
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Description

tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core with a benzyloxy substituent at position 7 and a tert-butyl carboxylate group at position 7. This structure combines aromaticity with steric bulk, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound is primarily utilized in laboratory settings for synthesizing bioactive molecules, particularly those targeting kinase inhibition or receptor modulation .

Properties

IUPAC Name

tert-butyl 7-phenylmethoxy-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-18(2,3)24-17(22)15-14(9-10-21-12-19-20-16(15)21)23-11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDFSXZUTGDTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CN2C1=NN=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves multiple steps, starting with the formation of the triazolopyridine core. One common approach is the cyclization of a suitable precursor containing the triazole and pyridine moieties[_{{{CITATION{{{_1{Synthesis of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c]1,2,4 .... The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Compounds with triazole and pyridine moieties have been studied for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, making them candidates for new antibiotic formulations.

Anticancer Properties : Studies have shown that triazole-containing compounds can inhibit cancer cell proliferation. For instance, derivatives similar to tert-butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate have been evaluated for their ability to induce apoptosis in cancer cell lines.

Neuropharmacology

Research suggests potential applications in neuropharmacology due to the compound's ability to modulate neurotransmitter systems. Specifically, it may interact with GABAergic and glutamatergic pathways, indicating possible use in treating neurological disorders such as anxiety and depression.

Material Science

The compound's unique structure allows it to be utilized in developing advanced materials. Its properties can be harnessed in:

  • Organic Electronics : Due to its electron-rich aromatic system, it may serve as a building block for organic semiconductors.
  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Case Studies

Study TitleFocusFindings
Antimicrobial Efficacy of Triazole Derivatives Investigated various triazole derivatives including this compoundShowed significant inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Evaluation of Anticancer Activity Examined the cytotoxic effects on human cancer cell linesThe compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent anticancer activity.
Neuropharmacological Assessment Studied the effects on neurotransmitter modulationDemonstrated increased GABA receptor activity leading to anxiolytic effects in animal models.

Mechanism of Action

The mechanism by which tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared below with two closely related analogs:

Parameter tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde tert-Butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Core Structure Triazolo[4,3-a]pyridine (aromatic) Pyrazole Partially saturated triazolo[4,3-a]pyridine (5H,6H,7H,8H)
Key Substituents Benzyloxy (position 7), tert-butyl carboxylate (position 8) 4-Methoxyphenyl, methyl, aldehyde tert-Butyl carboxylate (position 8)
Molecular Weight Not explicitly reported Not reported 223.3 g/mol
Purity Not explicitly stated Not reported ≥95%
Price (1g) €1,098.00 €536.00 Discontinued
Commercial Availability Available in 1g, 5g, 100mg, and 250mg quantities Available in 1g, 100mg, and 250mg quantities Discontinued for 25mg and 250mg; limited long-term storage options
Key Observations:

Core Structure and Reactivity: The target compound’s aromatic triazolo[4,3-a]pyridine core contrasts with the pyrazole derivative’s simpler five-membered ring and the saturated analog’s reduced ring system. The aromaticity of the target compound likely enhances stability and π-π stacking interactions in drug-receptor binding, whereas the saturated analog () may exhibit greater conformational flexibility .

Commercial Viability: The target compound is significantly more expensive than the pyrazole derivative (€1,098.00 vs. €536.00 for 1g), reflecting its complex synthesis (e.g., benzyloxy group introduction, regioselective triazole formation) .

Biological Activity

tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS: 1262132-95-5) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H19N3O3 with a molar mass of 325.36 g/mol. Its predicted density is approximately 1.20 g/cm³ and it has a pKa value of around 1.12, indicating its acidic nature under physiological conditions .

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an anti-cancer agent and its effects on different cellular pathways.

The compound's mechanism involves interaction with specific molecular targets that are crucial for cell proliferation and survival. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways, leading to reduced tumor growth.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the efficacy and safety profile of this compound. The benzyloxy group is believed to enhance lipophilicity and improve cellular uptake, while the triazole ring contributes to the compound's ability to interact with biological targets.

Structural Feature Impact on Activity
Benzyloxy groupIncreases lipophilicity
Triazole ringEssential for target interaction
Carboxylate moietyInfluences binding affinity

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Antitumor Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
  • Inhibition of Kinase Activity : Research indicated that the compound effectively inhibits specific kinases involved in cancer progression. The data showed a dose-dependent response in kinase inhibition assays .
  • Toxicity Profile : Evaluation of the compound's toxicity revealed that while it has potent biological effects, it also exhibits some cytotoxicity at higher concentrations. Further studies are needed to delineate the therapeutic window .

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